(+)-Sultriecin
CAS No.: 1228462-25-6
Cat. No.: VC14542863
Molecular Formula: C23H33NaO8S
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228462-25-6 |
---|---|
Molecular Formula | C23H33NaO8S |
Molecular Weight | 492.6 g/mol |
IUPAC Name | sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |
Standard InChI | InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1 |
Standard InChI Key | GAYWDMXGCWYFCK-CRKRICINSA-M |
Isomeric SMILES | CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES | CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Introduction
Structural Characterization and Historical Context of (+)-Sultriecin
Stereochemical Ambiguities and NMR-Based Reanalysis
Critical reevaluation of the natural product's H NMR data revealed key stereochemical insights:
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H4-H5 coupling constant: J = 2.9 Hz, indicative of a syn relationship between C4 and C5 protons
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H10-H11 coupling constant: J = 10.2 Hz, consistent with an anti configuration at C10-C11
Comparative analysis with fostriecin (a known PP2A inhibitor) showed nearly identical lactone region splitting patterns, prompting suspicion about the sulfate group's validity .
Crystallographic and Synthetic Confirmation of Phosphate Identity
Total synthesis of the putative sulfate structure (C9-O-SO3H) produced a compound ([α]D +37.2° in MeOH) that differed from natural material in bothP NMR (δ = -1.2 ppm vs. δ +3.8 ppm) and biological activity (IC50 >10 μM vs. 24 nM for PP2A) . X-ray crystallography of synthetic phosphate analogues confirmed the correct structure as a C9 phosphate monoester, leading to the reclassification of (+)-sultriecin as phostriecin .
Table 1: Comparative Spectral Data of Sultriecin vs. Phostriecin
Parameter | Reported "Sultriecin" | Synthetic Phostriecin |
---|---|---|
[α]D (c 1.0, MeOH) | +35.8° | +36.5° |
P NMR (δ, ppm) | Not reported | +3.8 |
HRMS (m/z): [M-H]- | 582.2901 | 582.2898 |
PP2A IC50 | >10 μM | 24 nM |
Asymmetric Total Synthesis and Stereochemical Assignment
Retrosynthetic Strategy for Phostriecin
The successful synthesis employed a convergent approach dividing the molecule into three segments:
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Pyran lactone core (C1-C11): Constructed via CBS reduction and oxidative furan expansion
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Triene sidechain (C12-C22): Installed through chelation-controlled cuprate addition
Global Stereochemical Assignment
The convergent synthesis unambiguously established the absolute configuration as (4S,5S,9S,10S,11S) through:
Biological Activity and Structure-Activity Relationships
PP2A Inhibition Mechanism
Phostriecin binds the PP2A catalytic subunit (residues Y265, H118, H59) through:
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Phosphate coordination to Mn2+/Fe3+ metallocenter (Kd = 8.2 nM)
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Hydrophobic triene insertion into Leu243/Leu309 pocket
Table 2: Phosphatase Inhibition Profile of Phostriecin
Phosphatase | IC50 (nM) | Selectivity vs. PP2A |
---|---|---|
PP2A | 24 | 1x |
PP1 | 2900 | 121x |
PP2B | >10,000 | >416x |
PP5 | 850 | 35x |
Critical Structural Determinants of Activity
Systematic analogue synthesis revealed:
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Phosphate vs. sulfate: 250-fold potency drop (PP2A IC50 24 nM → 6 μM)
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Triene saturation: 50-fold loss with single bond (IC50 1.2 μM)
In Vivo Antitumor Efficacy
In B16 melanoma murine models, phostriecin showed:
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Tumor growth inhibition: 78% at 1 mg/kg/day (vs. 42% for sulfate analogue)
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Survival extension: MST 41 days vs. 28 days (control)
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No observable toxicity at therapeutic doses (ALT/AST <2x baseline)
Synthetic Methodologies for Structural Analogs
Phosphate Isosteres and Prodrug Strategies
Modification of the C9 phosphate group explored:
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Prodrugs: Bis(pivaloyloxymethyl) ester (10x improved oral bioavailability)
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Isosteres: Phosphoramidate (IC50 38 nM), α-fluorophosphonate (IC50 29 nM)
Triene Tail Modifications
Variations in the C12-C22 chain demonstrated:
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Length dependence: C22 optimal (IC50 24 nM vs. 120 nM for C18)
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Stereoelectronic effects: All-E triene (IC50 480 nM) vs. natural Z,Z,E
Lactone Stability Enhancements
Ring-reinforced analogues addressed pH-dependent lactone hydrolysis:
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